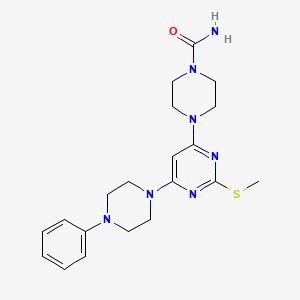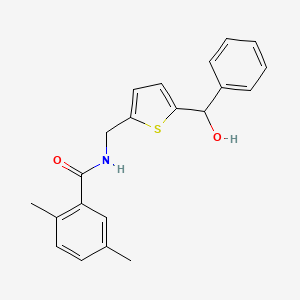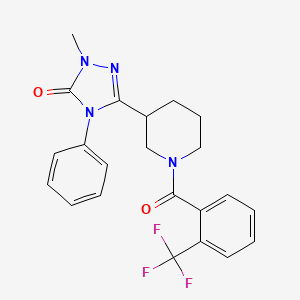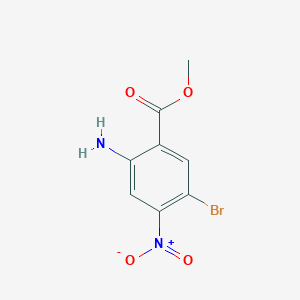![molecular formula C26H20N4O5 B2695603 5-(4-methylbenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione CAS No. 894932-88-8](/img/no-structure.png)
5-(4-methylbenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-methylbenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione is a useful research compound. Its molecular formula is C26H20N4O5 and its molecular weight is 468.469. The purity is usually 95%.
BenchChem offers high-quality 5-(4-methylbenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-methylbenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antitumor Activity
Compounds featuring 1,2,4-oxadiazole rings have been synthesized and characterized for their potential antitumor activity. For instance, Maftei et al. (2013) developed novel bioactive 1,2,4-oxadiazole natural product analogs, demonstrating significant antitumor activity against a panel of cell lines. This suggests that compounds with similar structural features might hold promise for further exploration in cancer research (Maftei et al., 2013).
Green Synthesis and Environmental Impact
The environmentally friendly synthesis of quinazoline derivatives presents another area of research interest. Patil et al. (2009) reported a green protocol for synthesizing quinazoline-2,4(1H,3H)-diones from carbon dioxide, highlighting a sustainable approach to chemical synthesis that could be relevant for developing environmentally benign methodologies involving the compound of interest (Patil et al., 2009).
Antimicrobial Activity
The synthesis of quinazoline derivatives and their potential antimicrobial activity is another research avenue. Gupta et al. (2008) synthesized quinazoline-4(3H)-ones with oxadiazole moieties and evaluated their antibacterial and antifungal activities, indicating that compounds with these structural elements could be explored for antimicrobial applications (Gupta et al., 2008).
Catalysis and Synthetic Methodologies
Innovative synthetic methodologies for quinazoline derivatives using carbon dioxide and catalytic processes have been developed, demonstrating efficient and sustainable chemical synthesis routes. The work by Mizuno et al. (2007) exemplifies this approach, providing a solvent-free synthesis of quinazoline-2,4(1H,3H)-diones, which could be applicable for synthesizing the compound with minimal environmental impact (Mizuno et al., 2007).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5-(4-methylbenzyl)-7-hydroxy[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione, which is then converted to the second intermediate, 5-(4-methylbenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione, through a series of reactions involving the introduction of the oxadiazole group. The final product is then obtained by coupling the second intermediate with the appropriate reagents.", "Starting Materials": [ "2,4-dichloroquinazoline", "4-methylbenzylamine", "sodium hydride", "3-phenyl-1,2,4-oxadiazole-5-carboxylic acid", "thionyl chloride", "triethylamine", "N,N-dimethylformamide", "acetic anhydride", "sodium acetate", "hydrochloric acid", "sodium hydroxide", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 5-(4-methylbenzyl)-7-hydroxy[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione", "- 2,4-dichloroquinazoline is reacted with 4-methylbenzylamine in the presence of sodium hydride to form 5-(4-methylbenzyl)-7-amino[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione", "- The resulting compound is then treated with thionyl chloride and triethylamine to form the corresponding chloro compound", "- The chloro compound is then reacted with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of N,N-dimethylformamide to introduce the oxadiazole group and form the first intermediate", "Step 2: Synthesis of 5-(4-methylbenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione", "- The first intermediate is then treated with acetic anhydride and sodium acetate to form the corresponding acetyl compound", "- The acetyl compound is then treated with hydrochloric acid to remove the acetyl group and form the second intermediate", "Step 3: Coupling of the Second Intermediate", "- The second intermediate is then coupled with the appropriate reagents to form the final product, 5-(4-methylbenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione" ] } | |
CAS番号 |
894932-88-8 |
製品名 |
5-(4-methylbenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione |
分子式 |
C26H20N4O5 |
分子量 |
468.469 |
IUPAC名 |
5-[(4-methylphenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione |
InChI |
InChI=1S/C26H20N4O5/c1-16-7-9-17(10-8-16)13-29-20-12-22-21(33-15-34-22)11-19(20)25(31)30(26(29)32)14-23-27-24(28-35-23)18-5-3-2-4-6-18/h2-12H,13-15H2,1H3 |
InChIキー |
BAHWENTXZGLGHR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![9-(3,4-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2695529.png)



![5-((4-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2695533.png)

![N-{2-[(4-chlorophenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}cyclopropanecarboxamide](/img/structure/B2695535.png)



![Ethyl 3-(4-chloroanilino)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acrylate](/img/structure/B2695540.png)